

Application Notes and Protocols for Paromomycin Selection of Transgenic *Brachypodium distachyon*

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Compound of Interest

Compound Name: *Paromomycin*

Cat. No.: *B1663516*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Brachypodium distachyon has emerged as a powerful model organism for functional genomics in temperate grasses and biofuel crops. Efficient genetic transformation is crucial for these studies, requiring robust methods for selecting transgenic cells. While hygromycin has been a common selection agent, **paromomycin** offers an effective alternative, particularly for experiments involving multiple rounds of transformation or for complementing existing hygromycin-resistant mutant lines.^{[1][2][3]} **Paromomycin** is an aminoglycoside antibiotic that inhibits protein synthesis in non-resistant plant cells. Resistance is conferred by the neomycin phosphotransferase II (nptII) gene, which detoxifies the antibiotic through phosphorylation. This document provides detailed protocols for the use of **paromomycin** in the selection of transgenic *B. distachyon*.

Data Presentation

The efficiency of **paromomycin** selection can be influenced by the concentration of the antibiotic and the transformation vector used. The following table summarizes transformation efficiencies obtained using *Agrobacterium tumefaciens* strain AGL1 and various vectors, with selection performed on media containing 400 mg/L **paromomycin**.

Vector	Callus Source	No. of Calli Co-cultivated	No. of Calli Producing Green Shoots	Transformation Efficiency (%)	No. of Independent Transgenic Plants	No. of Escapes
pARS1-RUBQ2-GUSPlus	Wild-Type (Bd21-3)	64	40	62.5%	120	2
pARS1-6kb	Wild-Type (Bd21-3)	58	36	62.1%	108	1
pARS1-7kb	Wild-Type (Bd21-3)	60	24	40.0%	72	1
pARS2-ZmUbi1-1.6kb	Hygromycin-Resistant	72	41	56.9%	123	1

Data adapted from studies on Agrobacterium-mediated transformation of *B. distachyon*. Transformation efficiency is defined as the percentage of co-cultivated calli that produce transgenic plants.[\[4\]](#)[\[5\]](#)

Experimental Protocols

This section details the methodology for generating transgenic *B. distachyon* using **paromomycin** selection. The protocol is adapted from established methods and optimized for **paromomycin**.[\[2\]](#)[\[3\]](#)

Media Preparation

Critical Note: **Paromomycin** can precipitate from media solidified with Phytigel. Therefore, Phyto agar must be used as the gelling agent for all **paromomycin**-containing media.[\[2\]](#)[\[3\]](#)

- Callus Initiation Medium (CIM):
 - 4.43 g/L Linsmaier and Skoog (LS) basal medium

- 30 g/L Sucrose
- 0.5 mg/L 2,4-Dichlorophenoxyacetic acid (2,4-D)
- Adjust pH to 5.8 with KOH.
- Add 5 g/L Phyto agar.
- Autoclave to sterilize.
- Regeneration Medium (RM):
 - 4.43 g/L LS basal medium
 - 30 g/L Maltose
 - 0.2 mg/L Kinetin
 - Adjust pH to 5.8 with KOH.
 - Add 5 g/L Phyto agar.
 - Autoclave to sterilize.
 - After cooling to ~50°C, add filter-sterilized **paromomycin** sulfate to a final concentration of 200-400 mg/L and timentin to 150 mg/L.
- Rooting Medium:
 - 4.42 g/L Murashige and Skoog (MS) basal medium with vitamins
 - 30 g/L Sucrose
 - Adjust pH to 5.7 with KOH.
 - Add 5 g/L Phyto agar.
 - Autoclave to sterilize.

- After cooling to ~50°C, add filter-sterilized **paromomycin** sulfate to a final concentration of 400 mg/L to minimize the recovery of non-transgenic "escape" plants.[2]

Callus Induction from Immature Embryos

- Sterilize immature seeds of *B. distachyon* (inbred line Bd21-3 is commonly used).
- Aseptically dissect immature embryos (approximately 0.3-0.5 mm in size).
- Place the embryos, scutellum side up, on CIM plates.
- Incubate in the dark at 28°C for 3-4 weeks until compact, embryogenic calli are formed.
- Subculture the yellowish, organized calli to fresh CIM every 2 weeks.

Agrobacterium-Mediated Transformation

- Grow *Agrobacterium tumefaciens* (e.g., strain AGL1) or *Agrobacterium rhizogenes* (e.g., strain 18r12v) carrying a binary vector with the nptII resistance gene and your gene of interest in appropriate liquid medium with antibiotics.[1][4]
- Pellet the bacterial culture by centrifugation and resuspend in liquid infection medium to an OD600 of 0.4-0.6.
- Immerse the embryogenic calli in the bacterial suspension for 5-10 minutes.
- Blot the calli dry on sterile filter paper and place them on co-cultivation plates (CIM).
- Incubate in the dark at 22-24°C for 3-5 days.

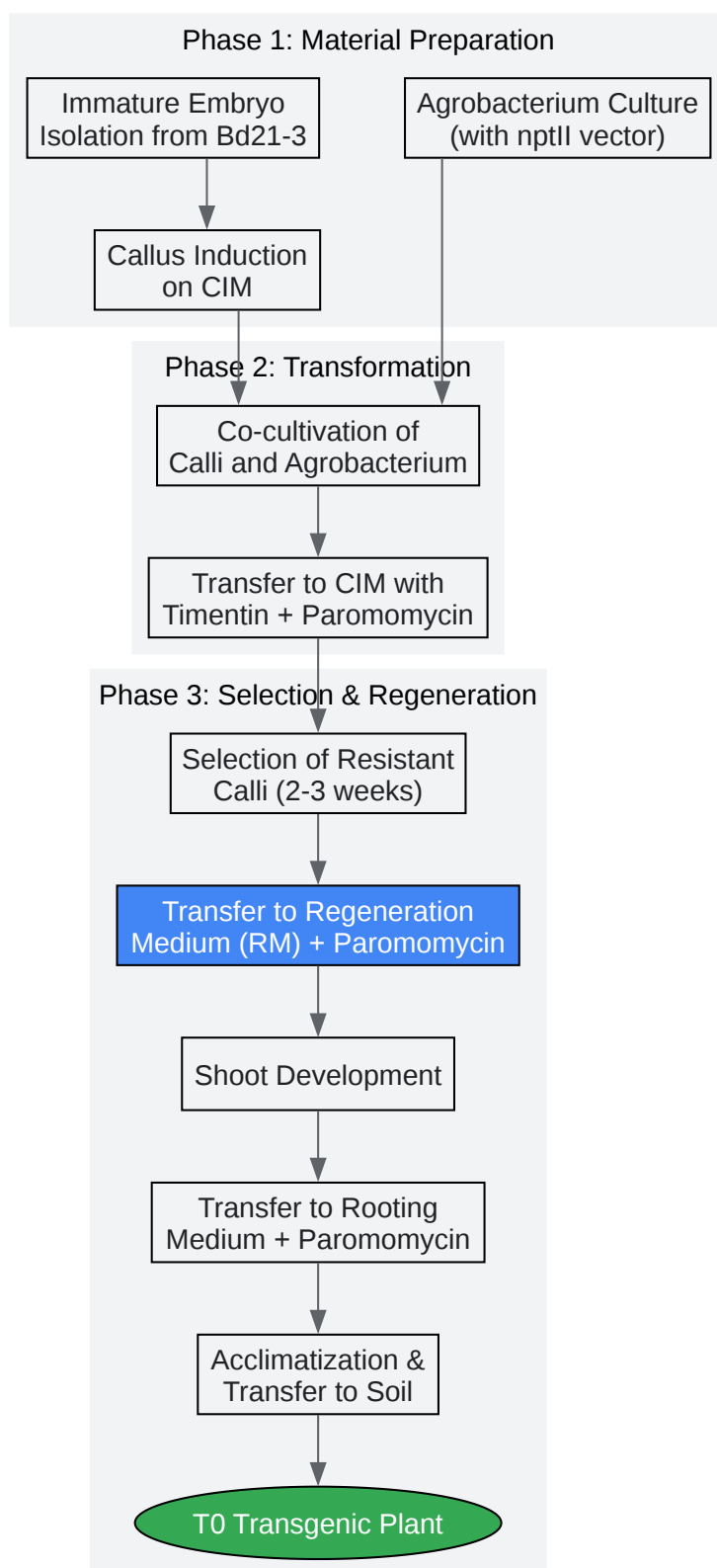
Selection and Regeneration of Transgenic Plants

- After co-cultivation, wash the calli with sterile water containing timentin (150 mg/L) to remove excess *Agrobacterium*.
- Transfer the calli to CIM plates containing 150 mg/L timentin and the chosen concentration of **paromomycin** (start with 400 mg/L for stringent selection).
- Incubate in the dark at 28°C for 2-3 weeks.

- Transfer the surviving, proliferating calli to Regeneration Medium (RM) containing **paromomycin** (400 mg/L) and timentin (150 mg/L).
- Incubate under a 16-hour light/8-hour dark photoperiod at 28°C.
- Subculture every 2 weeks until green shoots emerge.
- Once shoots are 2-3 cm long, transfer them to Rooting Medium with 400 mg/L **paromomycin**. The inclusion of **paromomycin** at this stage is crucial to eliminate escapes.
[\[2\]](#)[\[6\]](#)
- Transfer well-rooted plantlets to soil and grow to maturity in a greenhouse.

Visualizations

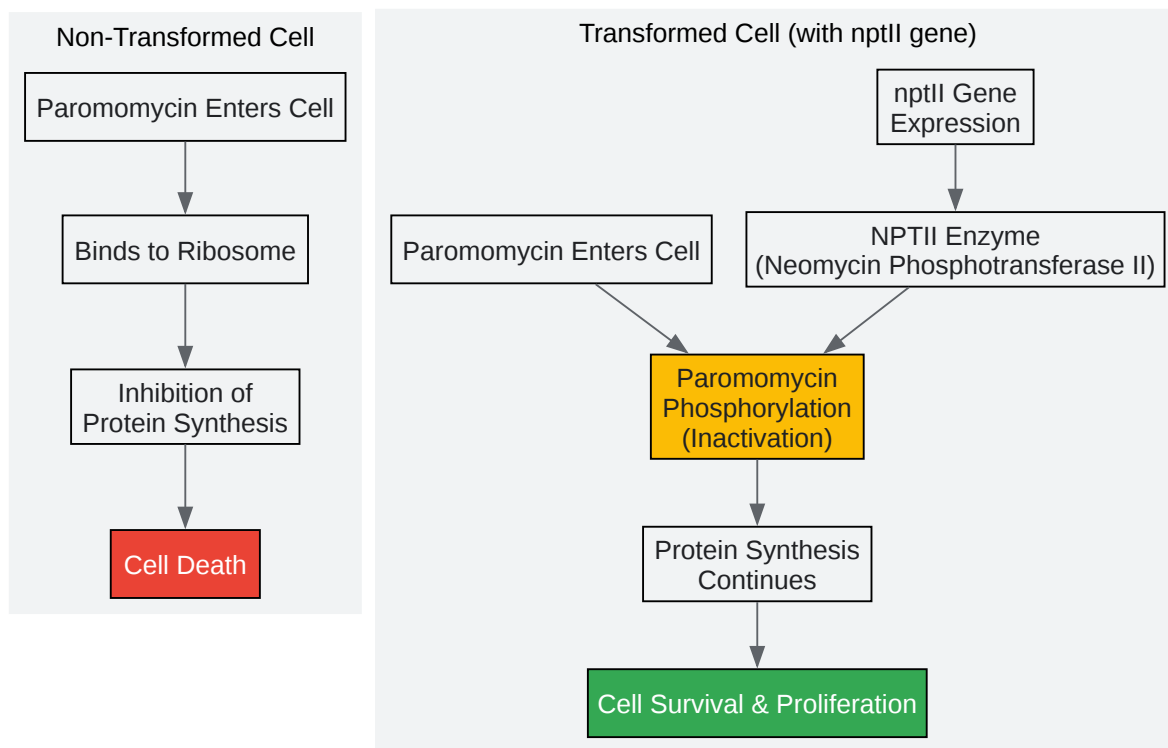
Experimental Workflow Diagram



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Caption: Workflow for *B. distachyon* transformation using **paromomycin** selection.

Paromomycin Selection Mechanism



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Caption: Mechanism of **paromomycin** action and nptII-mediated resistance.

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